molecular formula C7H9NO3 B6613408 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde CAS No. 855747-31-8

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde

Cat. No. B6613408
CAS RN: 855747-31-8
M. Wt: 155.15 g/mol
InChI Key: KCGJCKHWZCWDHD-UHFFFAOYSA-N
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Description

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde (5-HOPC) is an organic compound belonging to the class of oxazoles, and is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 5-HOPC is an important compound in the synthesis of many drugs and other compounds due to its versatile reactivity and its ability to be converted into a variety of functional groups. This compound has been used in a wide range of applications, from drug synthesis to material science.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Isoxazoles have been extensively studied in medicinal chemistry. Many isoxazole derivatives exhibit various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects. Their labile N–O bond allows the synthesis of 1,3-bifunctional derivatives of carbonyl compounds, making isoxazoles synthetically valuable . Researchers explore novel isoxazole-based compounds for potential drug candidates.

Synthetic Chemistry and Isoxazole Synthesis

Two main methods lead to the construction of the isoxazole ring:

Isoxazole-Containing Natural Products

Certain natural products contain isoxazole rings. Researchers study their biosynthesis and potential biological activities.

properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGJCKHWZCWDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde

Synthesis routes and methods

Procedure details

5.38 g of [5-(1-hydroxy-1-methylethyl)isoxazol-3-yl]methanol was dissolved in 100 ml of 1,4-dioxane, and 29.74 g of manganese dioxide was then added. The mixture was stirred and heated under reflux for 10 hours. The reaction mixture was cooled to room temperature and then filtered through Celite®. The filtrate was concentrated under reduced pressure to obtain 4.63 g of 5-(1-hydroxy-1-methylethyl)-isoxazole-3-carbaldehyde.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.74 g
Type
catalyst
Reaction Step Two

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